molecular formula C23H32O6S B10771623 Ono-AE1-437 CAS No. 256382-23-7

Ono-AE1-437

Cat. No.: B10771623
CAS No.: 256382-23-7
M. Wt: 436.6 g/mol
InChI Key: ORSJUPRAHPZYRL-XHTUOEPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ono-AE1-437 is a potent and highly selective antagonist of the prostaglandin E2 receptor EP4 (EP4 receptor). This compound exhibits high affinity for the EP4 receptor, effectively blocking PGE2-mediated signaling pathways. The primary research value of this compound lies in its utility as a precise pharmacological tool for dissecting the complex roles of the EP4 receptor in various physiological and pathophysiological processes. Its main research applications include the investigation of cancer biology, particularly in studying tumor microenvironment, angiogenesis, cancer cell proliferation, and immune evasion. By inhibiting EP4, this compound can modulate the immunosuppressive landscape within tumors, making it a compound of significant interest for immuno-oncology research. Furthermore, it is extensively used in inflammation and pain research models to understand the contribution of the PGE2-EP4 axis to inflammatory responses and nociception. The well-defined mechanism of action and selectivity profile of this compound make it an indispensable reagent for validating EP4 as a therapeutic target and for advancing our understanding of eicosanoid signaling in disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

256382-23-7

Molecular Formula

C23H32O6S

Molecular Weight

436.6 g/mol

IUPAC Name

4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoic acid

InChI

InChI=1S/C23H32O6S/c1-29-15-17-5-2-4-16(12-17)13-18(24)7-8-19-20(22(26)14-21(19)25)9-11-30-10-3-6-23(27)28/h2,4-5,7-8,12,18-21,24-25H,3,6,9-11,13-15H2,1H3,(H,27,28)/b8-7+/t18-,19-,20-,21-/m1/s1

InChI Key

ORSJUPRAHPZYRL-XHTUOEPPSA-N

Isomeric SMILES

COCC1=CC=CC(=C1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCSCCCC(=O)O)O)O

Canonical SMILES

COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)O)O)O

Origin of Product

United States

Ono Ae1 437 As a Selective Ep4 Receptor Agonist

Classification and Contextualization as a Prostanoid Agonist

Ono-AE1-437 belongs to the class of compounds known as prostanoid receptor agonists. Prostanoids, which include prostaglandins (B1171923) and thromboxanes, are lipid mediators that exert their effects by binding to a family of G protein-coupled receptors. sigmaaldrich.com These receptors are broadly classified into five main types based on their sensitivity to the five primary naturally-occurring prostanoids: PGD2, PGE2, PGF2α, PGI2, and TXA2. sigmaaldrich.com This classification gives rise to the DP, EP, FP, IP, and TP receptors, respectively. sigmaaldrich.com

The EP receptors are further divided into four subtypes: EP1, EP2, EP3, and EP4. sigmaaldrich.comnih.gov Each of these subtypes is coupled to different intracellular signaling pathways. nih.gov this compound is specifically an agonist for the EP4 receptor, one of the four receptor subtypes for prostaglandin (B15479496) E2. nih.gov The EP4 receptor is involved in a wide array of biological functions, and its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels through a stimulatory G protein (Gs). nih.govnih.gov The diverse functions of the EP4 receptor have made it a target of interest for therapeutic applications, with EP4 agonists being investigated for various conditions. nih.govpatsnap.com

Pharmacological Selectivity and Potency at the EP4 Receptor

This compound is characterized by its high potency and selectivity as an agonist for the EP4 receptor. Pharmacological data demonstrates its strong binding affinity for this specific receptor subtype. In vitro studies have shown that this compound exhibits a potent dilatory effect on the ductus arteriosus against contractions induced by oxygen and indomethacin (B1671933) in a concentration-dependent manner. researchgate.net

The potency of an agonist is often quantified by its dissociation constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors. For this compound's prodrug, which converts to the active form, the Ki value for the EP4 receptor is notably low, signifying high potency.

Pharmacological Potency of this compound's Prodrug (Ono-4819) at the EP4 Receptor
CompoundTarget ReceptorReported Ki ValueSource
Ono-4819 (Rivenprost)EP40.7 nM medchemexpress.commedchemexpress.com

The selectivity of this compound for the EP4 receptor over other prostanoid receptors is a key feature of its pharmacological profile. nih.gov This selectivity is crucial as it minimizes off-target effects that could arise from activating other EP subtypes or different prostanoid receptors, which mediate distinct and sometimes opposing physiological actions. nih.gov For instance, while EP4 stimulation is often associated with anti-inflammatory effects, the activation of other prostanoid receptors can have pro-inflammatory consequences. Research has confirmed that this compound is highly selective for the EP4 receptor compared to the other seven known prostaglandin receptors. nih.gov In functional assays, the EP4 agonist this compound has been shown to significantly promote cell migration in human tongue squamous cell carcinoma cell lines. nih.gov

Relationship with its Prodrug, Ono-4819, in Preclinical Investigations

This compound is the active metabolite of its prodrug, Ono-4819 (also known as Rivenprost). researchgate.netmedchemexpress.com A prodrug is an inactive compound that is converted into an active drug within the body. In preclinical studies, Ono-4819 is administered, and it is then metabolized to this compound, which exerts the pharmacological effects. researchgate.net

Preclinical investigations using Ono-4819 have highlighted its therapeutic potential in various models, primarily focusing on its hepatoprotective and bone anabolic effects. medchemexpress.com

Hepatoprotective Effects: In a rat model of acute liver injury induced by D-galactosamine and lipopolysaccharide, administration of Ono-4819 significantly inhibited the development of submassive hepatic necrosis. nih.gov This protective effect was associated with a significant reduction in serum levels of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), key inflammatory cytokines involved in liver damage. nih.gov Another study confirmed that an EP4 agonist could attenuate liver injury by suppressing the secretion of excess TNF-α from macrophages. researchgate.net

Bone Anabolic Effects: Ono-4819 has demonstrated significant bone-building properties in several preclinical models. bioworld.com In studies with ovariectomized rats, a model for postmenopausal osteoporosis, Ono-4819 was shown to increase bone mineral density (BMD) and improve trabecular microarchitecture. nih.gov It uniquely converted fragile, rod-like trabeculae back to a more robust, plate-like structure and increased trabecular thickness. nih.gov Further research in intact rats showed that Ono-4819 increased the number of osteoblasts (bone-forming cells), bone volume, and the rate of bone formation, without affecting the number of osteoclasts (bone-resorbing cells). nih.gov In vitro studies revealed that Ono-4819 stimulates osteoblast differentiation while inhibiting the differentiation of adipocytes (fat cells) in the bone marrow. medchemexpress.comnih.gov

The following table summarizes key findings from preclinical investigations involving the prodrug Ono-4819.

Summary of Preclinical Findings for Ono-4819
Area of InvestigationModelKey FindingsSource
Liver InjuryRat model (D-galactosamine/LPS-induced)Inhibited hepatic necrosis; suppressed elevation of TNF-α and IFN-γ. nih.gov
Bone FormationMature ovariectomized ratsIncreased bone mineral density; converted rod-like trabeculae to plate-like; increased trabecular thickness. nih.gov
Bone FormationIntact ratsIncreased osteoblast number, bone volume, and bone formation rate. nih.gov
Cell DifferentiationIn vitro (multipotent mesenchymal cells)Stimulated osteoblast differentiation; inhibited adipocyte differentiation. medchemexpress.comnih.gov

Molecular Mechanisms and Cellular Signaling Pathways Regulated by Ono Ae1 437

Direct EP4 Receptor Activation and Subsequent G-Protein Coupling

Ono-AE1-437 is a selective agonist for the EP4 receptor, a G-protein-coupled receptor (GPCR). elsevierpure.com The binding of this compound to the EP4 receptor initiates the transduction of extracellular signals into intracellular responses. The EP4 receptor is known to couple to both stimulatory (Gs) and inhibitory (Gi) G-proteins, allowing for a diversity of cellular responses. nih.govnii.ac.jpmdpi.com While the EP4 receptor can interact with both Gs and Gi proteins, specific agonists can show a preference for one pathway over the other. nih.govnii.ac.jp For instance, the selective EP4 agonist ONO-AE1-329 has been shown to induce EP4-Gs-cAMP signaling. nih.gov This suggests that this compound likely initiates its effects through a similar preferential activation of the Gs-protein pathway. The activation of Gs-protein by the this compound-bound EP4 receptor leads to the stimulation of adenylyl cyclase. kyoto-u.ac.jp Conversely, coupling to Gi would inhibit adenylyl cyclase. mdpi.comnih.gov The specific G-protein coupling can be influenced by the conformation of the receptor induced by the binding of a particular agonist. nih.gov

Modulation of Intracellular Second Messengers

Following G-protein coupling, this compound modulates the levels of key intracellular second messengers, namely cyclic AMP (cAMP) and intracellular calcium (Ca2+). These molecules are pivotal in amplifying the initial signal from the receptor and propagating it to downstream effectors.

A primary consequence of EP4 receptor activation by agonists like this compound, through the Gs-protein pathway, is the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). kyoto-u.ac.jp This leads to an increase in intracellular cAMP levels. nih.gov The accumulation of cAMP is a critical step in the signaling cascade, as it activates protein kinase A (PKA), which then phosphorylates a variety of downstream targets to elicit cellular responses. nii.ac.jp The synergistic effects of prostaglandin (B15479496) E1 (PGE1), a natural ligand for the EP4 receptor, with other signaling molecules in increasing cAMP levels have been observed, suggesting a complex regulation of this second messenger. nih.gov

In addition to modulating cAMP, this compound has been demonstrated to induce a rapid increase in intracellular calcium concentration. researchgate.net This elevation of Ca2+ is a crucial signaling event that influences a range of cellular processes.

Research has pinpointed the Orai1 channel as a key player in the this compound-induced Ca2+ influx. researchgate.netnih.gov Orai1 is a component of the store-operated calcium entry (SOCE) machinery, which is a major pathway for calcium entry into the cell. nih.gov Studies have shown that the activation of the EP4 receptor by this compound leads to the opening of Orai1 channels, allowing for the influx of extracellular calcium into the cytoplasm. researchgate.netnih.gov This has been confirmed in experiments where the knockdown of Orai1 negated the Ca2+ increase induced by this compound. researchgate.net Furthermore, immunoprecipitation studies have revealed that the EP4 receptor can form a complex with Orai1, suggesting a direct or proximal interaction that facilitates this calcium influx. researchgate.netnih.gov

A noteworthy aspect of the calcium signaling initiated by this compound is its independence from the canonical store-operated calcium entry (SOCE) mechanism that relies on the stromal interaction molecule 1 (STIM1). nih.gov In the classic SOCE pathway, the depletion of calcium from the endoplasmic reticulum (ER) is sensed by STIM1, which then translocates to the plasma membrane to activate Orai1 channels. However, studies involving this compound have shown that it induces Ca2+ influx through Orai1 without the need for prior ER store depletion or the involvement of STIM1. nih.gov This indicates a novel mechanism where the EP4 receptor, upon activation by this compound, can directly or indirectly gate Orai1 channels, bypassing the traditional STIM1-mediated activation pathway.

Dynamics of Intracellular Calcium (Ca2+) Elevation

Activation of Downstream Kinase Cascades

The changes in second messenger concentrations triggered by this compound ultimately lead to the activation of downstream kinase cascades, which are responsible for executing the final cellular responses. Key among these are the PI3K/Akt and ERK signaling pathways.

Activation of the EP4 receptor by this compound has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nii.ac.jpnih.gov This pathway is crucial for cell survival, growth, and proliferation. bio-rad-antibodies.comnih.gov The activation of PI3K leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. bio-rad-antibodies.com

Furthermore, this compound treatment leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. nih.gov The ERK signaling pathway plays a central role in regulating a wide array of cellular processes, including proliferation, differentiation, and migration. nih.govfrontiersin.org The activation of ERK by this compound has been shown to be dependent on the preceding Ca2+ influx through Orai1 channels, as knockdown of Orai1 abrogates ERK phosphorylation. nih.gov This places the Orai1-mediated calcium signal upstream of ERK activation in the signaling cascade initiated by this compound.

Interactive Data Table: Effect of this compound on Cellular Signaling Events

Parameter Effect of this compound Key Mediators Experimental Context Reference
Cell MigrationPromotedEP4, Orai1Human tongue squamous cell carcinoma cells (HSC-3) nih.gov, researchgate.net
Intracellular Ca2+IncreasedEP4, Orai1HSC-3 cells researchgate.net
ERK PhosphorylationIncreasedEP4, Orai1HSC-3 cells nih.gov

This table summarizes the qualitative effects of this compound as reported in the cited literature. The optimal concentration of this compound for promoting cell migration was confirmed to be 1 µmol/L in the referenced study. nih.gov

Phosphorylation of Extracellular Signal-Regulated Kinase (ERK) within the Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a fundamental signaling cascade that governs a wide array of cellular functions, including proliferation, differentiation, and survival. nih.govmdpi.com A key component of this pathway is the Extracellular Signal-Regulated Kinase (ERK). nih.govfrontiersin.org this compound has been shown to induce the phosphorylation of ERK. frontiersin.org This activation is a critical step in the signaling process, as phosphorylated ERK can translocate to the nucleus and regulate the activity of various transcription factors, thereby influencing gene expression. nih.govnih.gov The Ras/Raf/MEK/ERK pathway is a primary route for ERK activation, where a sequence of phosphorylation events ultimately leads to ERK phosphorylation. researchgate.net The activation of ERK is a multi-step process involving upstream kinases, and its sustained activation is often necessary for processes like the G1- to S-phase transition in the cell cycle. researchgate.net

Table 1: Overview of ERK Phosphorylation by this compound

Pathway Component Action Key Consequence
ERK (Extracellular Signal-Regulated Kinase) Phosphorylation Activation of downstream transcription factors

| MAPK Pathway | Activation | Regulation of cell proliferation and survival |

Activation of Phosphatidylinositol 3-Kinase (PI3K) Pathway

The Phosphatidylinositol 3-Kinase (PI3K) pathway is another critical signaling network that plays a central role in cell survival, growth, and proliferation. nih.govplos.org Research indicates that this compound can activate this pathway. The activation of PI3K leads to the generation of phosphatidylinositol (3,4,5)-triphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the protein kinase Akt. nih.govplos.org Activated Akt then modulates a variety of substrates involved in cellular processes. nih.gov The PI3K/Akt signaling pathway is a key mediator of survival signals that can protect cells from apoptosis. nih.govmdpi.com

Table 2: this compound and the PI3K Pathway

Pathway Component Action Downstream Effect
PI3K (Phosphatidylinositol 3-Kinase) Activation Production of PIP3

| Akt (Protein Kinase B) | Activation | Modulation of cell survival and growth proteins |

Induction of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2)

Studies have revealed that this compound can induce Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2). CaMKK2 is a key upstream kinase that is activated in response to increases in intracellular calcium levels. Its induction is a significant event in cellular signaling.

Subsequent Activation of AMP-Activated Protein Kinase (AMPK)

Following the induction of CaMKK2, a subsequent activation of AMP-Activated Protein Kinase (AMPK) is observed. nih.gov AMPK is a crucial energy sensor in cells, activated during states of low energy to restore metabolic balance. mdpi.com The activation of AMPK by CaMKK2 in response to this compound links the compound to the regulation of cellular energy homeostasis. nih.gov Agonist-mediated increases in AMPK phosphorylation can be initiated through pathways involving CaMKKβ. nih.gov

Regulation of Protein Expression and Function

Beyond the immediate effects on signaling pathways, this compound also modulates the expression and function of specific proteins that are critical for cell fate decisions and tissue remodeling.

Induction of Anti-Apoptotic Bcl-2 Family Proteins (Bcl-xL, Mcl-1)

This compound has been found to directly induce the expression of anti-apoptotic proteins from the Bcl-2 family, specifically Bcl-xL and Mcl-1. researchgate.net The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govresearchgate.net By increasing the levels of anti-apoptotic members like Bcl-xL and Mcl-1, this compound can tip the balance towards cell survival, thereby inhibiting apoptosis. researchgate.netnih.gov This induction of Bcl-xL in mouse primary hepatocytes was observed to increase 24 to 48 hours after treatment with this compound. researchgate.net

Table 3: Effect of this compound on Anti-Apoptotic Proteins

Protein Family Function Effect of this compound
Bcl-xL Bcl-2 Anti-apoptotic Induction of expression

| Mcl-1 | Bcl-2 | Anti-apoptotic | Induction of expression |

Activation of Matrix Metalloproteinases (MMP-2, MMP-9)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components. reactome.org Research has shown that this compound can lead to the activation of MMP-2 and MMP-9. reactome.org These gelatinases play a significant role in tissue remodeling, cell migration, and invasion. nih.govnih.gov The activation of MMPs is a tightly regulated process, and their increased activity can have profound effects on the cellular microenvironment. reactome.org

Table 4: this compound and Matrix Metalloproteinase Activation

Protein Family Function Effect of this compound
MMP-2 Matrix Metalloproteinase Extracellular matrix degradation Activation

| MMP-9 | Matrix Metalloproteinase | Extracellular matrix degradation | Activation |

Modulation of Extracellular Matrix Components

Activation of the EP4 receptor by its agonists has been shown to influence the expression of key components of the extracellular matrix (ECM), such as fibulin-1 and hyaluronic acid.

Fibulin-1: Stimulation of the EP4 receptor leads to an increase in the mRNA and protein levels of fibulin-1, a glycoprotein (B1211001) involved in the stabilization of ECM structures. nih.gov Studies using a similar selective EP4 agonist, ONO-AE1-329, revealed that fibulin-1 was the most significantly upregulated gene in rat ductus arteriosus smooth muscle cells upon EP4 activation. This suggests that this compound, through its specific action on EP4, can play a role in modulating ECM organization by increasing fibulin-1 production.

Hyaluronic Acid: Chronic activation of the EP4 receptor by the selective agonist ONO-AE1-329 has been demonstrated to significantly enhance the production of hyaluronic acid in rat ductus arteriosus smooth muscle cells. nih.govjci.org This effect is linked to an increase in the transcripts for hyaluronan synthase 2 (HAS2). jci.org The stimulation of the EP4 receptor by its agonist promotes the synthesis of hyaluronic acid, which in turn facilitates processes like neointimal formation. nih.govjci.org

Suppression of Fibrotic Markers

This compound has been shown to exert anti-fibrotic effects by suppressing key markers associated with the development of fibrosis. In studies involving cardiac fibroblasts, the application of this compound led to a notable decrease in the expression of several critical fibrotic mediators. ahajournals.org

Transforming Growth Factor-β (TGF-β): The activation of the EP4 receptor by this compound has been found to decrease the expression of TGF-β mRNA. ahajournals.org TGF-β is a potent pro-fibrotic cytokine that plays a central role in the initiation and progression of tissue fibrosis by stimulating fibroblast proliferation and ECM deposition. nih.govnih.gov By suppressing TGF-β, this compound can mitigate the downstream fibrotic cascade.

Connective Tissue Growth Factor (CTGF): Similar to its effect on TGF-β, this compound also reduces the expression of Connective Tissue Growth Factor (CTGF) mRNA. ahajournals.org CTGF is a downstream mediator of TGF-β signaling and is a key player in the development of fibrotic diseases by promoting cell adhesion, migration, and matrix production. nih.govnih.gov

ACTA2 mRNA: The expression of α-smooth muscle actin (α-SMA), encoded by the ACTA2 gene, is a hallmark of myofibroblast differentiation, a critical step in tissue fibrosis. nih.govnih.gov Treatment with this compound has been shown to decrease the levels of ACTA2 mRNA, indicating a suppression of the phenotypic switch of fibroblasts into contractile, matrix-producing myofibroblasts. ahajournals.org

Table 1: Effect of this compound on Fibrotic Markers in Cardiac Fibroblasts

Fibrotic Marker Effect of this compound Reference
Transforming Growth Factor-β (TGF-β) mRNA Decreased Expression ahajournals.org
Connective Tissue Growth Factor (CTGF) mRNA Decreased Expression ahajournals.org
ACTA2 mRNA (α-smooth muscle actin) Decreased Expression ahajournals.org

Intermolecular Interactions and Complex Formation

The signaling initiated by this compound through the EP4 receptor involves intricate interactions with other membrane proteins, leading to the formation of signaling complexes that regulate cellular functions such as ion channel activity and cell migration.

Research has revealed a novel signaling complex involving the EP4 receptor, the calcium release-activated calcium channel protein 1 (Orai1), and the transient receptor potential canonical 1 (TRPC1) channel. Immunoprecipitation studies have shown that EP4 forms a complex with both Orai1 and TRPC1. nih.gov This interaction is significant as it links EP4 activation directly to calcium signaling pathways independent of store depletion.

Upon stimulation with the EP4 agonist this compound, this complex facilitates an influx of extracellular Ca²⁺ through Orai1. nih.gov This influx is initiated by the activation of phosphoinositide 3-kinase (PI3K) by the EP4 receptor. nih.gov The subsequent increase in intracellular calcium contributes to downstream signaling events, including the phosphorylation of ERK, which promotes cell migration. nih.gov Knockdown of Orai1 has been shown to negate the this compound-induced phosphorylation of ERK, confirming the critical role of this interaction in the signaling cascade. nih.gov

Recent studies have identified Calmodulin-like protein 6 (CALML6) as a key mediator in the EP4-driven signaling pathway, particularly in the context of oral squamous cell carcinoma (OSCC). RNA sequencing analysis of OSCC cells treated with an EP4 agonist revealed a significant increase in the mRNA transcription of CALML6.

Activation of EP4 with its agonist leads to increased intracellular Ca²⁺ levels, which then involves CALML6. ahajournals.org Protein-protein interaction network analysis has shown a strong connection between CALML6 and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). ahajournals.org This suggests that this compound-induced EP4 activation utilizes CALML6 to influence the CaMKK2 pathway, which in turn affects mitochondrial function and promotes cell migration and metastasis. ahajournals.org

Preclinical Research Applications and Biological Impact of Ono Ae1 437

Research in Hepatic Systems

The liver, a central organ for metabolism and immunity, is a key area of investigation for the therapeutic potential of EP4 receptor agonists. Research into Ono-AE1-437 has explored its effects on acute liver injury, hepatocyte survival, and the inflammatory responses mediated by liver-resident immune cells.

Attenuation of Experimental Liver Injury (e.g., LPS/D-galactosamine-induced)

Experimental models of liver injury are crucial for understanding disease pathogenesis and identifying protective agents. One such model uses a combination of lipopolysaccharide (LPS) and D-galactosamine (D-GalN) to induce fulminant hepatic failure, characterized by widespread hepatocyte apoptosis and inflammation. physiology.orgmdpi.com This injury is heavily dependent on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which drives the apoptotic cascade in hepatocytes. physiology.org

Inhibition of Hepatocyte Apoptosis

A primary mechanism through which this compound exerts its protective effects in the liver is by directly inhibiting hepatocyte apoptosis, or programmed cell death. Research has demonstrated that this compound, acting as a potent PGE2 EP4 receptor agonist (PGEP4-A), can suppress liver damage by inducing anti-apoptotic proteins. nih.gov

In studies using primary mouse hepatocytes, treatment with this compound was found to increase the expression of Bcl-xL, a key member of the anti-apoptotic Bcl-2 family of proteins. nih.gov These proteins function to prevent the release of mitochondrial cytochrome c, a critical step in the intrinsic pathway of apoptosis. The induction of Bcl-xL by this compound was observed to be a direct effect, contributing significantly to hepatocyte survival. nih.gov

Experimental ModelKey FindingMolecular TargetReference
Primary Mouse HepatocytesThis compound induces expression of the anti-apoptotic protein Bcl-xL.EP4 Receptor nih.gov
Primary Mouse HepatocytesTreatment with this compound leads to phosphorylation of EGFR and ERK.EP4 Receptor nih.gov

This table summarizes the key molecular findings related to this compound's anti-apoptotic effects in hepatocytes.

Modulation of Macrophage Function and Pro-inflammatory Cytokine Secretion (e.g., TNF-alpha) in Alcoholic Liver Injury Models

Alcohol-associated liver disease (ALD) is characterized by a significant inflammatory response, in which macrophages (including liver-resident Kupffer cells) play a central role. ahajournals.orgdovepress.com These immune cells, when activated by alcohol-related signals and bacterial products like LPS from a compromised gut, release a flood of pro-inflammatory cytokines, most notably TNF-α. dovepress.comfrontiersin.org This cytokine storm exacerbates liver injury and promotes the progression of the disease. nih.gov

The prostaglandin (B15479496) E2 (PGE2) signaling pathway, particularly through the EP4 receptor, has been identified as a modulator of macrophage function. In a study on hepatitis B virus x protein-related nonalcoholic steatohepatitis, hepatocyte-derived PGE2 was found to induce M1-type (pro-inflammatory) polarization of macrophages via the EP4 receptor. nih.gov This suggests that signaling through EP4 is a critical communication link between damaged liver cells and the local immune environment. While this study was not in an ALD model, it highlights the potential for EP4 agonists like this compound to influence macrophage phenotype and cytokine secretion. Given the dual roles macrophages can play in both promoting and resolving inflammation, targeting the EP4 receptor could be a strategy to modulate these functions in the context of liver disease. frontiersin.orgnih.gov

Research in Cardiovascular Systems

The influence of the PGE2-EP4 signaling pathway is also well-documented in the cardiovascular system. Preclinical research using this compound and related compounds has provided insights into its role in vascular development and cell behavior.

Regulation of Ductus Arteriosus Patency in Perinatal Models

The ductus arteriosus (DA) is a fetal blood vessel that connects the pulmonary artery to the aorta, allowing blood to bypass the lungs in utero. Its patency before birth is actively maintained by high circulating levels of PGE2. ahajournals.orgnih.gov The EP4 receptor has been identified as the primary receptor mediating the vasodilatory, or relaxing, effects of PGE2 on this vessel. physiology.orgnih.gov

Studies using selective EP4 agonists and antagonists have confirmed this crucial role. Pharmacological antagonism of the EP4 receptor in fetal models leads to significant constriction of the DA. nih.gov Conversely, genetic knockout of the EP4 receptor in mice results in a failure of the DA to close after birth, a condition known as patent ductus arteriosus (PDA). nih.govnih.gov This seemingly paradoxical outcome suggests that EP4 signaling is not only required for fetal patency but also for the proper maturation and remodeling of the vessel, which is necessary for its eventual closure. physiology.orgnih.gov Research with the selective EP4 agonist ONO-AE1-329 has shown that chronic activation of the receptor promotes intimal cushion formation, a key step in the anatomical closure of the DA, by stimulating smooth muscle cell migration and hyaluronic acid production. nih.gov

Experimental SystemCompoundEffectImplicationReference
Rat Ductus Arteriosus Smooth Muscle CellsONO-AE1-329 (EP4 Agonist)Enhanced cell migration and hyaluronic acid production.Promotes intimal cushion formation for DA closure. nih.gov
Fetal Mouse Ductus ArteriosusEP4 Antagonist (AE3-208)Significant constriction of the DA.Confirms EP4 mediates PGE2-induced vasodilation. nih.gov
EP4 Knockout MiceGenetic DeletionPatent Ductus Arteriosus (PDA) after birth.EP4 is essential for both fetal patency and postnatal remodeling/closure. nih.govnih.gov

This table outlines the effects of modulating EP4 signaling on the ductus arteriosus.

Influence on Vascular Smooth Muscle Cell Proliferation

The effect of this compound on vascular smooth muscle cell (VSMC) proliferation appears to be context-dependent. VSMC proliferation is a key event in both normal vascular development and in pathological conditions like atherosclerosis and restenosis after injury. nih.gov

Modulation of Vascular Intimal Hyperplasia Development

Current scientific literature available through extensive searches does not provide specific data on the effects of this compound on the modulation of vascular intimal hyperplasia. Research has been conducted on other EP4 receptor agonists in this area, but information focusing solely on this compound is not available.

Effects on Cardiac Fibroblast Activity and Suppression of Fibrotic Phenotypes

There is no specific information in the reviewed scientific literature detailing the effects of this compound on cardiac fibroblast activity or the suppression of fibrotic phenotypes. While the broader role of PGE2 and other EP receptor agonists in cardiac fibrosis has been a subject of investigation, studies centered specifically on this compound are not present in the available research.

Regulation of Thrombomodulin Expression in Vascular Smooth Muscle Cells

Based on the available preclinical research, there are no specific studies that investigate the role of this compound in the regulation of thrombomodulin expression in vascular smooth muscle cells. While related compounds have been shown to influence thrombomodulin, direct evidence for this compound is lacking.

Research in Oncological Contexts

This compound has been more extensively studied in various cancer models, where EP4 receptor signaling is often implicated in tumor progression and metastasis.

Promotion of Cell Migration and Metastasis in Oral Squamous Cell Carcinoma Models

Research has demonstrated that this compound, as a selective EP4 agonist, significantly promotes cell migration in models of oral squamous cell carcinoma (OSCC). nih.govnih.gov Studies using human tongue squamous cell carcinoma cell lines (HSC-3 and OSC-19), which abundantly express the EP4 receptor, have shown that application of this compound enhances cellular movement. nih.govnih.gov This effect is a key component of cancer metastasis.

The mechanism underlying this pro-migratory effect involves a complex signaling cascade. Activation of the EP4 receptor by this compound triggers the phosphoinositide 3-kinase (PI3K) pathway. nih.govnih.gov This leads to an influx of extracellular calcium (Ca2+) through the Orai1 channel, a process that occurs independently of store depletion and stromal interaction molecule 1 (STIM1). nih.govnih.gov The elevated intracellular Ca2+ subsequently leads to the phosphorylation of extracellular signal-regulated kinase (ERK). nih.govnih.gov Activated ERK then promotes the activity of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that degrade the extracellular matrix and facilitate cancer cell invasion and migration. nih.govnih.gov

Further studies have corroborated these findings, showing that the EP4/CaMKK2/AMPK pathway is a novel signal transduction pathway in OSCC that promotes cell migration. aacrjournals.org

Table 1: Effect of this compound on Cell Migration in Oral Squamous Cell Carcinoma

Cell Line Treatment Observed Effect Signaling Pathway Implicated Reference
HSC-3 This compound Promoted cell migration EP4/PI3K/Orai1/ERK/MMP-2/MMP-9 nih.gov, nih.gov

Role in Hepatocellular Carcinoma Progression Mechanisms

In the context of hepatocellular carcinoma (HCC), this compound has been shown to play a role in cell survival and inflammation. In HepG2 cells, a human liver cancer cell line, this compound's active form inhibits Fas-agonist-induced apoptosis (programmed cell death). researchgate.net This protective effect is achieved through the direct induction of anti-apoptotic Bcl-2 family proteins, specifically Bcl-xL and Mcl-1. researchgate.net Consistent with this, treatment with the EP4 agonist protects HepG2 cells and is associated with the induction of Bcl-xL expression. sinh.ac.cn

Furthermore, this compound has demonstrated immunomodulatory effects relevant to liver disease, a major risk factor for HCC. In a rat model of acute ethanol-loading, which can contribute to alcoholic liver disease, this compound significantly inhibited the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from Kupffer cells (specialized macrophages in the liver) and splenic macrophages. nih.gov By suppressing excess TNF-α, this compound may mitigate inflammatory processes that drive the progression of liver disease towards carcinoma. nih.gov

Table 2: Investigated Roles of this compound in Liver Cell Models

Model System Treatment Key Findings Potential Implication for HCC Reference
HepG2 Cells This compound Inhibits Fas-induced apoptosis; Induces Bcl-xL and Mcl-1 proteins. Promotion of cancer cell survival. sinh.ac.cn, researchgate.net

Impact on Mitochondrial Respiration and Energy Production in Cancer Cells

Recent studies have elucidated the impact of this compound on the metabolic functions of cancer cells, specifically concerning mitochondrial activity. In oral cancer cells (HSC-3), the activation of the EP4 receptor by this compound was found to increase mitochondrial respiration and the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. aacrjournals.orgresearchgate.net

This metabolic reprogramming is linked to the same calcium-dependent signaling pathway involved in cell migration. The EP4-mediated increase in intracellular Ca2+ activates calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) and its downstream target, AMP-activated protein kinase (AMPK), which are key regulators of cellular energy. aacrjournals.orgaacrjournals.org This signaling cascade ultimately enhances mitochondrial function. aacrjournals.orgresearchgate.net Further investigation revealed that the EP4 agonist increased the expression of the transcriptional coactivator PGC1-α and mitochondrial transcription factor A (TFAM), both of which promote mitochondrial biogenesis. aacrjournals.org Consequently, treatment with this compound led to increased intracellular ATP and reactive oxygen species (ROS) production, indicating a significant impact on cancer cell energy metabolism to support processes like cell migration. aacrjournals.org

Table 3: Effects of this compound on Cancer Cell Metabolism

Cell Line Treatment Metabolic Impact Underlying Mechanism Reference
HSC-3 (Oral Cancer) This compound Increased mitochondrial respiration; Increased ATP production. EP4-mediated Ca2+ influx via Orai1. aacrjournals.org, researchgate.net

Research in Musculoskeletal Systems

The activation of the EP4 receptor by specific agonists has been a key area of investigation in bone biology. Preclinical studies have demonstrated a significant role for EP4 receptor stimulation in promoting bone formation and influencing the behavior of bone-forming cells.

Contribution to Bone Formation Processes

Selective activation of the EP4 receptor has been shown to be a powerful stimulus for bone formation in various preclinical models. nih.gov Research using a selective EP4 agonist, AE1-329, a compound closely related to the Ono-AE1 series, revealed a marked, dose-dependent increase in bone formation when continuously infused in mice. nih.gov This effect was observed both radiographically and histologically. nih.gov

Further studies with a more chemically stable derivative, ONO-4819, demonstrated that EP4 agonism can prevent bone loss and even restore bone mass in models of postmenopausal osteoporosis (ovariectomized rats) and immobilization-induced bone loss. nih.gov Histomorphometric analysis in these models showed that the EP4 agonist significantly increased the volume of cancellous bone and osteoid formation. nih.gov This indicates that the activation of the EP4 receptor leads to de novo bone formation. nih.gov The process appears to involve bone remodeling, as an increased number of osteoclasts were also observed on the newly formed bone surface. nih.gov

A study using a rat heterotopic xenograft model of human bone with another selective EP4 agonist, AKDS001, also demonstrated enhanced new bone formation. nih.gov This suggests that the bone-forming effects of EP4 agonism are translatable to human bone tissue. nih.gov

Table 1: Effects of Selective EP4 Agonist (ONO-4819) on Bone Parameters in Immobilized Rats

ParameterControlONO-4819 TreatedOutcome
Cancellous Bone VolumeReducedSignificantly IncreasedRestoration of bone volume
Osteoid VolumeNot specifiedIncreasedIndicates new bone formation
Bone Formation RateNot specifiedSignificantly IncreasedEnhanced bone synthesis
Osteoblast-lined Bone SurfaceNot specifiedSignificantly IncreasedIncreased number of active osteoblasts

*Data synthesized from preclinical studies on selective EP4 agonists. nih.gov

Mediation of Osteoblastogenic Actions

The anabolic effects of EP4 receptor activation on bone are mediated through direct actions on osteoblasts, the cells responsible for synthesizing new bone matrix. In vitro studies using bone marrow cell cultures have shown that activation of the EP4 receptor increases the number of cells expressing Runx2/Cbfa1, a critical transcription factor for osteoblast differentiation. nih.gov This suggests that EP4 signaling promotes the commitment of progenitor cells to the osteoblast lineage. nih.gov

Furthermore, EP4 activation has been shown to enhance the formation of mineralized nodules in these cultures, a key indicator of mature osteoblast function. nih.gov In vivo, treatment with an EP4 agonist led to a significant increase in the density of osteoblasts lining the bone surface, providing further evidence for its role in promoting the osteoblast population. nih.gov The collective findings indicate that selective EP4 agonists like those in the Ono-AE1 series mediate their bone-forming effects by stimulating the differentiation and activity of osteoblasts. nih.govnih.gov

Research in Auditory Systems

Recent preclinical research has explored the potential role of the EP4 receptor in the inner ear, specifically in the context of protection against acoustic trauma.

Protective Effects against Noise-Induced Hearing Loss in Preclinical Models

A key study investigated the effects of a local EP4 agonist application in the cochlea of guinea pigs exposed to traumatic noise. nih.gov The expression of the EP4 receptor was confirmed in the mouse cochlea through reverse transcription-polymerase chain reaction (RT-PCR) and immunohistochemistry, indicating its presence in the inner ear. nih.gov

In the guinea pig model of noise-induced hearing loss, both pre- and post-treatment with a local EP4 agonist resulted in a significant attenuation of the auditory brainstem response (ABR) threshold shifts. nih.gov This suggests that activation of the EP4 receptor can mitigate the functional damage caused by excessive noise exposure. Furthermore, histological analysis revealed that pre-treatment with the EP4 agonist significantly reduced the loss of outer hair cells, which are critical for sound amplification in the cochlea. nih.gov These findings point to a protective role for EP4 receptor signaling in the delicate structures of the inner ear against noise-induced damage. nih.gov

Table 2: Preclinical Findings on EP4 Agonist in Noise-Induced Hearing Loss Model

TreatmentAuditory Brainstem Response (ABR) Threshold ShiftOuter Hair Cell Loss
Noise Exposure (Control)Significant ShiftSignificant Loss
EP4 Agonist (Pre-treatment)Significantly AttenuatedSignificantly Attenuated
EP4 Agonist (Post-treatment)Significantly AttenuatedNot specified

*Data based on a study in a guinea pig model of noise-induced hearing loss. nih.gov

Advanced Research Methodologies and Experimental Models Utilizing Ono Ae1 437

In Vitro Cellular and Molecular Assays

In vitro assays are fundamental to understanding the direct effects of Ono-AE1-437 on cellular behavior and signaling cascades. These controlled experimental setups allow for the detailed examination of molecular mechanisms without the complexities of a whole-organism system.

The investigation of this compound has utilized a diverse array of cell culture models, each selected for its relevance to specific biological questions.

Established Cell Lines:

HSC-3: The human tongue squamous cell carcinoma cell line, HSC-3, has been a key model for studying the role of EP4 in cancer progression. Research shows that EP4 is abundantly expressed in HSC-3 cells. nih.gov Studies using this cell line have demonstrated that the EP4 agonist this compound significantly promotes cell migration. nih.gov

HepG2: While specific studies on HepG2 cells with this compound are not prominent, the EP4 receptor is a known factor in hepatocellular carcinoma (HCC). Research on HepG2 cells has shown that EP4 receptor agonists can have protective effects by inducing the anti-apoptotic protein Bcl-xL. frontiersin.org This highlights the potential of using HepG2 cells to study EP4-mediated survival pathways.

Primary Cell Isolations:

Hepatocytes: Studies using mouse primary hepatocytes have shown that all four PGE2 receptor subtypes, including EP4, are constitutively expressed. researchgate.net Treatment with the EP4 agonist this compound was found to induce not only the anti-apoptotic protein Bcl-xL but also the cell cycle regulator cyclin D1, suggesting both regenerative and protective roles. researchgate.net Furthermore, EP4 expression is upregulated in hepatocytes during the early reperfusion phase of liver ischemia/reperfusion (I/R) injury, and treatment with an EP4 agonist can significantly reduce this injury. nih.govnih.gov

Cardiac Fibroblasts: In neonatal rat cardiac fibroblasts, all four EP receptors are expressed. nih.gov While PGE2 itself stimulates proliferation in these cells, specific EP4 agonists like ONO-AE1-329 have been used in related fibroblast types (lung fibroblasts) to induce apoptosis. nih.govnih.gov In the context of cardiac fibrosis, inhibiting the EP4 receptor in cardiac fibroblasts has been shown to block proliferation by suppressing the ERK1/2 pathway. nih.gov Another EP4 agonist, ONO-0260164, was found to inhibit TGF-β1-induced collagen synthesis in cardiac fibroblasts through the activation of protein kinase A (PKA). jst.go.jpnih.gov

Vascular Smooth Muscle Cells (VSMCs): EP4 receptor activation is known to promote the migration and proliferation of VSMCs, key events in the development of neointimal hyperplasia. nih.gov Wound healing and transwell assays have confirmed that EP4 agonists enhance VSMC migration. nih.govresearchgate.net

Macrophages: Macrophages are crucial for immune homeostasis, and PGE2 signaling via the EP4 receptor is a key modulator of their function. frontiersin.orgoup.com Studies show that PGE2 can attenuate inflammatory macrophage activation, a process partially mediated by the EP4 receptor. acs.org In human monocytic cells, inflammatory stimuli upregulate EP4 receptor expression, which then plays a master role in controlling the expression of other PGE2 receptors and subsequent inflammatory responses. nih.gov In the context of intestinal inflammation, EP4-expressing macrophages have been shown to promote mucosal healing and epithelial barrier regeneration. nih.gov

Functional assays are critical for determining the physiological outcomes of EP4 receptor activation by this compound.

Cell Migration (e.g., Scratch Assay): The scratch wound healing assay is a standard method for studying cell migration. nih.govresearchgate.netresearchgate.net In studies involving HSC-3 oral cancer cells, a scratch assay demonstrated that the EP4 agonist this compound significantly promoted cell migration. nih.gov Similarly, in vascular smooth muscle cells, scratch assays and transwell analyses confirmed that EP4 activation enhances cell migration, a key process in vascular restenosis. nih.govresearchgate.net

Cell Proliferation: The balance between cell proliferation and death is essential for tissue homeostasis. nih.govcells-online.com In mouse primary hepatocytes, the EP4 agonist this compound was found to induce the expression of cyclin D1, a key regulator of cell cycle progression, indicating a pro-proliferative effect. researchgate.net Conversely, in cardiac fibroblasts, sustained activation of the EP4 receptor can inhibit proliferation. nih.gov In prostate cancer cell lines, EP4 signaling has been linked to increased cell growth. nih.govspandidos-publications.com

Apoptosis Assays: Apoptosis, or programmed cell death, is a tightly regulated process. nih.govcells-online.com The effect of EP4 activation on apoptosis is highly context-dependent. In lung fibroblasts, the EP4-specific agonist ONO-AE1-329 was shown to induce apoptosis, as measured by the cleavage of poly-ADP-ribose polymerase (PARP). nih.gov In contrast, in hepatocytes, EP4 agonism promotes cell survival by upregulating the anti-apoptotic protein Bcl-xL. frontiersin.orgresearchgate.net

Biochemical techniques are used to analyze protein expression, interactions, and activity following treatment with this compound.

Western Blot Analysis: This technique is widely used to detect changes in protein expression and phosphorylation states. researchgate.netresearchgate.netthermofisher.com Following treatment with EP4 agonists, Western blotting has been used to show the phosphorylation of ERK in primary hepatocytes and the induction of PARP cleavage (a marker of apoptosis) in fibroblasts. researchgate.netnih.gov It has also been used to confirm the upregulation of proteins like MMP-2, MMP-9, and cyclin D1 and the phosphorylation of Akt. researchgate.netnih.govspandidos-publications.com

Immunoprecipitation: Immunoprecipitation is used to isolate a specific protein and its binding partners from a cell lysate. researchgate.net This technique was crucial in demonstrating that the EP4 receptor forms a protein complex with the calcium channels Orai1 and TRPC1 in HSC-3 cells, a key interaction for mediating Ca²⁺ influx and subsequent cell migration. nih.gov

Gelatin Zymography: This assay specifically measures the activity of gelatinases, such as matrix metalloproteinases MMP-2 and MMP-9. nih.govoup.comresearchgate.netnih.govnih.gov Gelatin zymography revealed that prostaglandin (B15479496) E2, acting through the EP4 receptor, significantly increased the activity of both MMP-2 and MMP-9 in oral cancer cells. researchgate.net This enzymatic activation is a critical step in the degradation of the extracellular matrix, facilitating cancer cell invasion and migration.

These techniques are employed to quantify changes in gene expression at the mRNA level.

Real-Time Polymerase Chain Reaction (RT-PCR): RT-PCR is a sensitive method for measuring the expression levels of specific genes. nih.govnih.gov In HSC-3 oral cancer cells, quantitative RT-PCR showed that an EP4 agonist significantly increased the mRNA expression of both MMP-2 and MMP-9. researchgate.net This upregulation of gene transcription precedes the increased protein activity observed with zymography. RT-PCR has also been used to confirm the expression of EP4 receptor mRNA in various tissues and cell lines, such as primary hepatocytes and ischemic liver tissue. researchgate.netnih.gov

RNA Sequencing (RNA-seq): RNA-seq provides a comprehensive, unbiased profile of the entire transcriptome. While specific studies detailing the use of RNA-seq following direct treatment with this compound are not widely documented, it has been a valuable tool for understanding the broader effects of PGE2-EP4 signaling. For instance, RNA sequencing of aged hematopoietic stem cells treated with a PGE2 analog revealed the activation of the CREB1 transcription factor and pathways related to cell survival and homeostasis. iu.edu This powerful technique holds potential for uncovering novel genes and pathways regulated by this compound in various cellular models.

This technique allows for the real-time measurement of intracellular ion concentrations in living cells.

Fura-2 Ca²⁺ Measurement: Fura-2 is a ratiometric fluorescent dye that binds to free intracellular calcium (Ca²⁺), allowing for quantitative measurement of its concentration. frontiersin.orgfrontiersin.orginnoprot.com This method was pivotal in a study on HSC-3 oral cancer cells, where it was shown that the EP4 agonist this compound induced a significant influx of Ca²⁺ from the extracellular space. nih.gov This elevation in intracellular Ca²⁺ was identified as a critical upstream event leading to ERK phosphorylation and the promotion of cell migration. nih.govresearchgate.net

These assays measure cellular metabolism in real-time, providing insights into how cells produce and use energy.

XF Cell Mito Stress Test: This assay measures key parameters of mitochondrial function by monitoring oxygen consumption rates (OCR). frontiersin.orgfrontiersin.orgcaymanchem.com It provides a profile of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. frontiersin.orgcaymanchem.com

XF Real-Time ATP Rate Assay: This is the only assay that simultaneously quantifies the rate of ATP production from both mitochondrial respiration (mitoATP) and glycolysis (glycoATP) in live cells. acs.orgspandidos-publications.comatsjournals.orgmdpi.com It offers a dynamic picture of cellular bioenergetics and how a cell's energetic phenotype responds to stimuli. acs.orgspandidos-publications.com

To date, published research has not specifically employed the XF Cell Mito Stress Test or the XF Real-Time ATP Rate Assay to investigate the metabolic consequences of EP4 receptor activation by this compound. The application of these powerful bioenergetic profiling tools could represent a future direction for research, potentially uncovering novel roles for EP4 signaling in regulating cellular metabolism in health and disease.

Receptor Binding Studies: Competition Radioligand Displacement Assays

Competition radioligand displacement assays are a fundamental technique used to determine the binding affinity of a ligand, such as this compound, for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled ligand, in this case, this compound, to displace the radiolabeled ligand is measured. This displacement is indicative of the unlabeled ligand's affinity for the receptor, which is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Representative Binding Affinity of an EP4 Agonist

Receptor Subtype Ki (nM)
Mouse EP4 10
Other Mouse Prostanoid Receptors >10,000

Data based on the related compound ONO-AE1-329 sigmaaldrich.com.

Tissue Bath Studies (e.g., Ductus Arteriosus Ring Preparations)

Tissue bath studies are ex vivo techniques that allow for the examination of the physiological responses of isolated tissues to pharmacological agents. In the context of this compound, ductus arteriosus (DA) ring preparations have been a valuable model. The DA is a fetal blood vessel that is responsive to prostaglandins (B1171923), and its closure after birth is a critical physiological event.

Studies have utilized DA ring preparations to investigate the effects of EP4 receptor activation on vascular tone. The application of EP4 agonists, such as compounds structurally and functionally similar to this compound, to these preparations can induce relaxation, demonstrating the role of the EP4 receptor in maintaining DA patency nih.gov. This methodology allows for the direct assessment of the compound's effect on smooth muscle contractility and the signaling pathways involved in this process, independent of systemic physiological influences.

In Vivo Animal Models

In vivo animal models are indispensable for understanding the complex physiological and pathological roles of the EP4 receptor and the effects of its modulation by this compound in a whole-organism context.

Rodent Models of Disease Pathophysiology

This compound and related EP4 agonists have been employed in a variety of rodent models to investigate their therapeutic potential and to dissect the mechanisms of EP4 signaling in different diseases.

Cancer Metastasis: In a mouse model of oral cancer, the EP4 agonist this compound was shown to significantly promote cell migration nih.govnih.govnih.gov. Conversely, knockdown of the EP4 receptor suppressed the metastasis of oral cancer cells to the lungs of mice nih.govnih.govnih.gov. These findings highlight the role of EP4 signaling in cancer progression.

Ductus Arteriosus Closure: The role of the EP4 receptor in DA closure has been extensively studied in rodent models. Mice deficient in the EP4 receptor often die shortly after birth due to a patent ductus arteriosus (PDA) nih.govnih.govguidetopharmacology.org. Studies using EP4 agonists in wild-type and genetically modified mice have helped to confirm that EP4 signaling is crucial for maintaining DA patency before birth nih.govnih.gov.

Other Disease Models: While direct studies utilizing this compound in rodent models of liver injury, vascular injury (beyond the ductus arteriosus), cardiac fibrosis, and noise-induced hearing loss were not prominently identified in the search results, the known roles of PGE2 and EP4 in inflammation, tissue repair, and cell survival suggest potential applications for this compound in these areas nih.govnih.govmdpi.comnih.goveuropeanreview.org. For instance, a related compound, ONO-1301, a prostaglandin I2 mimetic that can also induce PGE2 levels, has been shown to attenuate liver inflammation and fibrosis in a mouse model of non-alcoholic steatohepatitis (NASH) nih.gov.

Genetically Modified Animal Models

The use of genetically modified animal models in conjunction with this compound has been pivotal in dissecting the specific roles of the EP4 receptor and its downstream signaling partners.

EP4 Knockout/Overexpression: EP4 knockout mice have been fundamental in establishing the critical role of this receptor in the closure of the ductus arteriosus nih.govguidetopharmacology.org. These mice exhibit a high rate of neonatal mortality due to PDA nih.govguidetopharmacology.org. Studies have shown that the expression of fibulin-1, a protein involved in the anatomical closure of the DA, is reduced in the DA of EP4-deficient mice nih.govelsevierpure.com. Administration of fibulin-1 protein was able to restore the formation of the intimal thickening required for DA closure in these mice nih.govelsevierpure.com.

Orai1 Knockdown: In the context of oral cancer, studies have utilized Orai1 knockdown in human oral squamous cell carcinoma cells (HSC-3) to investigate the link between EP4 and calcium signaling nih.gov. The EP4 agonist this compound was found to increase intracellular calcium concentrations, an effect that was negated by the silencing of Orai1 nih.gov. This demonstrates that EP4-mediated calcium influx is dependent on the Orai1 channel nih.gov.

Fibulin-1 Deficient Models: Fibulin-1 deficient mice have been shown to exhibit a patent ductus arteriosus with poorly formed intimal thickening, a phenotype that underscores the importance of this extracellular matrix protein in DA closure nih.govnih.govelsevierpure.comresearchgate.net. The connection between EP4 signaling and fibulin-1 was further solidified by findings that EP4 activation increases fibulin-1 production in DA smooth muscle cells nih.govnih.gov.

Pharmacological Modulators and Inhibitors Utilized in Conjunction with this compound

To unravel the intricate signaling cascades downstream of EP4 receptor activation by this compound, various pathway-specific inhibitors have been used in combination with this agonist.

Pathway-Specific Inhibitors

PI3K inhibitors: Research has shown that the EP4 receptor can activate the PI3K pathway nih.govnih.govnih.gov. In studies on oral cancer cell migration, the effects of the EP4 agonist this compound were linked to PI3K activation nih.govnih.govnih.gov. The use of PI3K inhibitors in conjunction with this compound would be a logical step to confirm the role of this pathway in EP4-mediated cellular responses.

MEK inhibitors: The MEK/ERK pathway is another signaling cascade that can be activated by EP4. The phosphorylation of ERK was observed following stimulation with an EP4 agonist in oral cancer cells nih.govnih.govnih.gov. While direct combination studies with this compound and MEK inhibitors were not explicitly detailed in the provided results, the demonstrated link suggests a potential area for further investigation nih.gov.

SOCE inhibitors: The connection between EP4 signaling and store-operated calcium entry (SOCE) has been established, with Orai1 being a key component nih.govnih.govmdpi.combohrium.comresearchgate.net. The use of SOCE inhibitors, such as YM58483, has been shown to reverse the increase in intracellular calcium induced by an EP4 agonist, confirming that the calcium influx is mediated through this pathway nih.gov.

PKA inhibitors: The classical signaling pathway for the EP4 receptor involves the activation of adenylyl cyclase and the production of cAMP, which in turn activates protein kinase A (PKA) nih.gov. The use of PKA inhibitors, such as H-89, has been shown to block PGE2-mediated effects that are dependent on cAMP signaling nih.gov.

CaMKK2 inhibitors: Emerging evidence suggests a link between EP4 signaling, calcium, and the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2)/AMPK pathway researchgate.netnih.govnih.gov. One study noted that an EP4 agonist, referred to as ONO-AE1-473 (likely a typo for this compound), increased intracellular calcium levels and was linked to CaMKK2 in oral cancer cells researchgate.net. The use of CaMKK2 inhibitors like STO-609 could further elucidate this non-canonical signaling arm of the EP4 receptor researchgate.net.

Table 2: Summary of Research Findings with this compound and Related Compounds

Reactive Oxygen Species (ROS) Scavengers

In the study of signaling pathways initiated by EP4 receptor agonists like this compound, reactive oxygen species (ROS) scavengers are critical tools for elucidating the role of oxidative stress. Experimental models often involve the co-administration of an EP agonist with a ROS scavenger to determine if the observed cellular effects are mediated by the generation of intracellular ROS. This methodological approach allows researchers to dissect the signaling cascade and clarify the dependency of the agonist's action on oxidative pathways.

A key research finding in a related context demonstrated that the activation of the prostanoid EP2 receptor, a receptor type related to EP4, can lead to a significant increase in intracellular ROS levels, ultimately resulting in apoptosis. scienceopen.com In these experimental models, the application of a ROS scavenger was shown to counteract the effects of EP receptor activation.

For instance, studies utilizing motor neuron-like cells (differentiated NSC-34 cells) have shown that agonists for the EP2 receptor induce cell death. scienceopen.com However, when these cells were pretreated with N-acetylcysteine (NAC), a well-established ROS scavenger, the cytotoxic effects of the EP agonist were significantly suppressed in a concentration-dependent manner. scienceopen.com This finding strongly indicates that the cell death pathway initiated by the EP receptor agonist is dependent on the production of ROS. scienceopen.com

Further analysis in these models revealed that the EP agonist-induced cell death involves the activation of the caspase-3 cascade, a key step in apoptosis. scienceopen.com Treatment with the ROS scavenger N-acetylcysteine was found to suppress this increase in the active form of caspase-3, providing a mechanistic link between EP receptor-induced ROS generation and the execution of the apoptotic program. scienceopen.com

This experimental design, where a ROS scavenger is used to block the effects of a prostanoid receptor agonist, serves as a robust methodology for investigating the mechanisms of action of compounds like this compound. By observing whether a scavenger like NAC can abrogate the biological effects of this compound, researchers can determine the extent to which its signaling is reliant on the generation of reactive oxygen species.

Research Findings on EP Agonist-Induced Effects with and without ROS Scavenger

The following table summarizes the findings from an experimental model investigating the effects of an EP receptor agonist on cell viability in the presence and absence of the ROS scavenger N-acetylcysteine (NAC).

Experimental ConditionKey Cellular Effect ObservedEffect of ROS Scavenger (N-acetylcysteine)Implication
Treatment with EP2 Agonist (Butaprost)Increased Cell Death / Reduced ViabilitySuppressed agonist-induced cell death in a concentration-dependent manner. scienceopen.comThe cytotoxic effect of the EP2 agonist is ROS-dependent. scienceopen.com
Treatment with EP2 Agonist (Butaprost)Increased Intracellular ROS LevelsPretreatment with NAC prevents the increase in ROS. scienceopen.comEP2 receptor activation directly leads to ROS generation. scienceopen.com
Treatment with EP2 Agonist (Butaprost)Increased Active Caspase-3 Protein ExpressionPretreatment with NAC suppressed the increase in active caspase-3. scienceopen.comThe ROS-dependent pathway activates the apoptotic cascade via caspase-3. scienceopen.com

Future Research Directions and Translational Perspectives of Ep4 Agonism Research

Elucidation of Cell Type-Specific EP4-Mediated Signaling Nuances

A paramount area of future investigation lies in deciphering the cell type-specific signaling responses to EP4 agonism. The downstream effects of EP4 activation are not uniform across all cells, a phenomenon that underscores the complexity of prostanoid signaling and presents opportunities for targeted therapeutic intervention.

In human tongue squamous cell carcinoma cell lines, such as HSC-3 and OSC-19, the selective EP4 agonist Ono-AE1-437 has been shown to significantly promote cell migration. benthamscience.comnih.gov This effect is mediated through a signaling pathway involving the activation of phosphoinositide 3-kinase (PI3K) and a subsequent influx of extracellular calcium via the Orai1 channel, which occurs independently of store depletion and stromal interaction molecule 1 (STIM1). benthamscience.comnih.gov This calcium signaling, in turn, leads to the phosphorylation of extracellular signal-regulated kinase (ERK). benthamscience.comnih.gov Interestingly, this compound-induced elevation of intracellular calcium is not restricted to cancer cells, suggesting a more broadly conserved signaling mechanism that requires further characterization in various normal cell types to understand its physiological relevance. benthamscience.comnih.gov

Conversely, in the context of bone metabolism, EP4 agonism exhibits a dual regulatory role. In cultured human mesenchymal stem cells, an EP4 agonist was found to enhance osteogenic differentiation and mineralization through the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) pathway. In contrast, in cultured human preosteoclasts, the same agonist suppressed bone resorption by inhibiting the differentiation of these precursor cells into mature osteoclasts. This highlights a cell-specific signaling outcome with significant therapeutic implications for bone regeneration.

Further research should systematically map the EP4-mediated signaling networks in a wider array of cell types, including immune cells, endothelial cells, and various stromal cells, to create a comprehensive atlas of cell-specific responses to EP4 agonists like this compound.

Investigation of Cross-Talk Between EP4 and Other Prostanoid Receptor Subtypes or Signaling Pathways

The biological response to PGE2 is often a composite of signals transduced by its four receptor subtypes (EP1-4). While selective agonists like this compound are designed to target EP4, the potential for cross-talk with other prostanoid receptors or signaling pathways remains an important and underexplored area of research.

Furthermore, the EP1 receptor is known to signal through Gαq, leading to increased intracellular calcium, while some EP3 receptor isoforms couple to Gαi, inhibiting cAMP production. nih.gov Investigating whether selective EP4 activation by compounds like this compound can modulate the expression or signaling of these other prostanoid receptors would provide a more complete understanding of the integrated cellular response to prostanoids.

Identification of Novel Downstream Effectors and Regulatory Components of EP4 Signaling

The canonical EP4 signaling pathway involves Gαs-mediated cAMP production. However, research has uncovered a more intricate network of downstream effectors and regulatory molecules. A critical future direction is the continued identification and characterization of these components to reveal novel nodes for therapeutic targeting.

In oral cancer cells, stimulation with this compound not only activates the PI3K/Orai1/ERK pathway but also leads to the activation of matrix metalloproteinase-2 (MMP-2) and MMP-9, which are key enzymes in extracellular matrix degradation and tumor invasion. benthamscience.comnih.gov More recent findings in this cell type have also implicated the phosphorylation of calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) and AMP-activated protein kinase (AMPK), which are central regulators of cellular energy metabolism. researchmap.jp This suggests that EP4 agonism can reprogram the metabolic state of cancer cells to fuel migration.

The interaction of the EP4 receptor with other proteins is also a crucial area of study. For instance, immunoprecipitation studies have shown that EP4 can form a complex with Orai1 and transient receptor potential cation channel subfamily C member 1 (TRPC1), but not with STIM1, in oral cancer cells. benthamscience.comnih.gov Identifying other binding partners of the EP4 receptor will be instrumental in understanding the full spectrum of its signaling capabilities.

Future research employing advanced proteomic and genomic screening techniques is warranted to build a comprehensive inventory of EP4-regulated genes and proteins in various cellular contexts.

Development of Advanced Preclinical Models for Comprehensive Mechanistic Delineation

To translate our understanding of EP4 agonism into therapeutic applications, the development and utilization of sophisticated preclinical models that accurately recapitulate human diseases are essential. These models are invaluable for delineating the in vivo mechanisms of action of EP4 agonists like this compound.

In the context of cancer, a mouse model of oral cancer metastasis has been instrumental in demonstrating that knockdown of the EP4 receptor suppresses the spread of cancer cells to the lungs. benthamscience.comnih.gov This in vivo evidence complements in vitro findings that this compound promotes cancer cell migration, validating the EP4 receptor as a potential target for anti-metastatic therapies.

For inflammatory conditions, dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis models in mice have shown that EP4-deficient mice experience more severe colitis, while treatment with EP4 agonists can ameliorate the disease. nih.gov This highlights the protective role of EP4 signaling in maintaining intestinal mucosal integrity.

In the field of regenerative medicine, a rat heterotopic xenograft model of human bone has been employed to study the effects of the EP4 agonist AKDS001 on bone formation. This model revealed that the agonist enhances new bone formation through a process of minimodeling, which involves both the promotion of osteoblast differentiation and the suppression of osteoclast maturation.

Future efforts should focus on developing more complex preclinical models, such as patient-derived xenografts (PDXs) and humanized mouse models, to study the effects of EP4 agonists in a more clinically relevant setting. patsnap.com These models will be particularly useful for investigating the role of EP4 in the tumor microenvironment and its interplay with the immune system.

Strategies for Therapeutic Targeting based on EP4 Agonism (excluding clinical trials)

The multifaceted roles of EP4 signaling present a wealth of opportunities for developing novel therapeutic strategies. Based on preclinical evidence, EP4 agonism holds promise for the treatment of a range of conditions, from inflammatory diseases to tissue injury.

One of the most promising areas is in the field of regenerative medicine, particularly for bone healing. researchgate.net The ability of EP4 agonists to stimulate osteoblastic differentiation while simultaneously inhibiting osteoclastogenesis suggests their potential use in accelerating fracture repair and treating bone loss disorders like osteoporosis. researchgate.net A therapeutic strategy could involve the local delivery of an EP4 agonist, such as in a biocompatible scaffold, to the site of bone injury to promote regeneration while minimizing potential systemic effects.

In the context of inflammatory bowel disease, the protective effects of EP4 agonists on the intestinal mucosa suggest a therapeutic strategy aimed at enhancing mucosal healing and reducing inflammation. benthamscience.comnih.gov This could be particularly beneficial for patients with ulcerative colitis.

While much of the focus in oncology has been on EP4 antagonists to block tumor progression, the role of EP4 signaling is complex. For instance, in certain contexts, modulating the immune response via EP4 could be beneficial. However, given that EP4 agonism has been shown to promote cancer cell migration, therapeutic strategies in this area must be approached with caution and would likely involve highly targeted delivery systems or combination therapies. benthamscience.comnih.govpatsnap.com

Q & A

Q. What is the primary mechanism of action of Ono-AE1-437 in cellular models, and how is this experimentally validated?

this compound is a selective EP4 receptor agonist. Its mechanism involves binding to the EP4 receptor, activating downstream signaling pathways such as cAMP/PKA, which modulate cellular proliferation and differentiation. Experimental validation typically includes:

  • Concentration- and time-dependent assays to measure mRNA/protein expression changes (e.g., fibulin-1 in vascular smooth muscle cells (VSMCs)) .
  • Pharmacological antagonism studies using EP4 antagonists (e.g., ONO-AE3-208) to confirm receptor specificity .
  • Western blotting and immunofluorescence to quantify protein expression and localization .

Q. What are the standard in vitro and in vivo models for studying this compound’s effects on tissue repair?

  • In vitro : VSMCs or osteoblast-like cells stimulated with this compound (1 μmol/L) to assess proliferation, differentiation, and extracellular matrix production .
  • In vivo : Murine femoral artery injury models (e.g., wire injury) to study vascular intimal hyperplasia, or cranial defect models (e.g., low-dose BMP-2 combined with this compound) to evaluate bone regeneration .

Q. How do researchers ensure reproducibility in this compound dosing and administration protocols?

  • Standardized agonist concentrations : Use 1 μmol/L for in vitro studies, validated via dose-response curves .
  • Vehicle controls : Include DMSO or saline controls to isolate agonist-specific effects .
  • Temporal validation : Time-course experiments (e.g., 48–72 hours for VSMC proliferation assays) to establish optimal response windows .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s role in vascular hyperplasia versus bone repair be reconciled methodologically?

Contradictions arise from tissue-specific EP4 receptor signaling and co-administered factors (e.g., BMP-2). Strategies include:

  • Pathway-specific inhibitors : Blocking downstream targets (e.g., PKA) to dissect divergent mechanisms .
  • Combinatorial assays : Testing this compound with tissue-specific growth factors (e.g., BMP-2 in bone vs. PDGF in vasculature) to identify synergistic/antagonistic effects .
  • Single-cell RNA sequencing : Resolving cell-type-specific responses in heterogeneous tissues .

Q. What statistical and computational approaches are recommended for analyzing this compound’s dose-dependent effects in complex systems?

  • Nonlinear regression modeling : Fit concentration-response data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀ values .
  • Multivariate analysis : Apply ANOVA or mixed-effects models to account for variables like time, dosage, and co-treatments .
  • Network pharmacology tools : Map EP4 receptor interactomes to predict off-target or synergistic pathways (e.g., STRING or KEGG databases) .

Q. How can researchers optimize delivery systems for this compound in tissue engineering applications?

  • Nanocarrier design : Use cholesterol-modified nanogels or PEGylated systems to enhance solubility and controlled release .
  • In vitro release kinetics : Quantify agonist elution profiles using HPLC or fluorescence tagging .
  • In vivo biodistribution : Track labeled this compound via PET/MRI in defect models to assess targeting efficiency .

Q. What strategies address variability in this compound responses across different cell lines or animal strains?

  • Epigenetic profiling : Assess DNA methylation or histone modifications in divergent models to identify regulatory mechanisms .
  • Knockout/transgenic models : Use EP4 receptor-null or tissue-specific Cre-lox strains to isolate receptor-dependent effects .
  • Cross-validation : Replicate findings in ≥2 independent cell lines or animal strains (e.g., C57BL/6 vs. BALB/c mice) .

Methodological Frameworks

Q. How should researchers design experiments to validate this compound’s specificity for EP4 over other prostaglandin receptors?

  • Competitive binding assays : Compare this compound’s affinity for EP4 vs. EP1/EP2/EP3 using radiolabeled ligands or surface plasmon resonance .
  • Gene silencing : Knock down EP4 via siRNA/shRNA and measure residual agonist activity .
  • Cross-receptor antagonism : Co-administer antagonists for non-target receptors (e.g., EP1/EP2) to exclude off-target activation .

Q. What are best practices for integrating this compound into longitudinal studies of chronic disease models?

  • Dose escalation protocols : Gradually increase agonist concentrations to mimic chronic exposure while monitoring toxicity .
  • Endpoint multiplexing : Combine histopathology (e.g., H&E staining) with molecular markers (e.g., qPCR for fibulin-1) to capture dynamic responses .
  • Survival surgery techniques : Use non-terminal imaging (e.g., micro-CT) to track tissue repair over time .

Q. How can machine learning enhance the interpretation of high-throughput data from this compound screens?

  • Feature selection algorithms : Identify key biomarkers (e.g., fibulin-1C vs. -1D isoforms) using LASSO or random forests .
  • Clustering analysis : Group response patterns via t-SNE or UMAP to uncover subpopulations with divergent agonist sensitivity .
  • Predictive modeling : Train neural networks on omics data to forecast optimal dosing regimens for specific applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.